(1-Amino-1,3-dimethylbutyl)phosphonic acid
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Overview
Description
(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol . This compound is characterized by the presence of an amino group, a phosphonic acid group, and a branched alkyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate alkyl halides with phosphorous acid derivatives. One common method is the reaction of 1,3-dimethylbutylamine with phosphorous acid under controlled conditions to yield the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-1,3-dimethylbutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include oxo derivatives, phosphine derivatives, and substituted amino derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1-Amino-1,3-dimethylbutyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the phosphonic acid group can chelate metal ions and participate in coordination chemistry . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminohexyl phosphonic acid (AHP)
- 1,4-Butanediphosphonic acid (BDPA)
- 1-Amino-1,3-dimethylbutyl phosphonic acid (ADBP)
Uniqueness
(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its branched alkyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other phosphonic acids may not be as effective .
Properties
IUPAC Name |
(2-amino-4-methylpentan-2-yl)phosphonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P.H2O/c1-5(2)4-6(3,7)11(8,9)10;/h5H,4,7H2,1-3H3,(H2,8,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJBICIXCAFUTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(N)P(=O)(O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693837 |
Source
|
Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125078-18-4 |
Source
|
Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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